molecular formula C18H24N4O B10966821 (1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone

(1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B10966821
M. Wt: 312.4 g/mol
InChI Key: YDJMXQMRRHSXDV-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a pyrazole ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The piperazine ring is often prepared by the reaction of ethylenediamine with a suitable dihalide.

The final step involves the coupling of the pyrazole and piperazine intermediates. This can be achieved through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a halogenated piperazine derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-chlorophenyl)piperazin-1-yl]methanone: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

    (1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-fluorophenyl)piperazin-1-yl]methanone: Similar structure but with a fluorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The uniqueness of (1-ethyl-1H-pyrazol-3-yl)[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s lipophilicity and binding affinity to molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

(1-ethylpyrazol-3-yl)-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H24N4O/c1-4-21-10-9-17(19-21)18(23)20-11-12-22(15(3)13-20)16-7-5-14(2)6-8-16/h5-10,15H,4,11-13H2,1-3H3

InChI Key

YDJMXQMRRHSXDV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCN(C(C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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